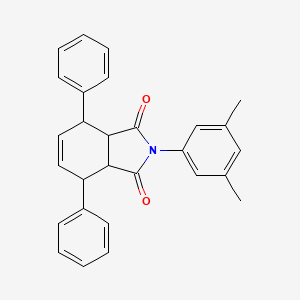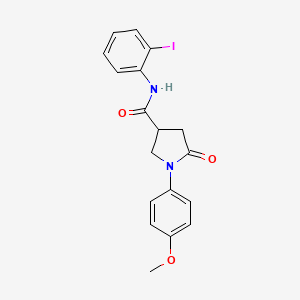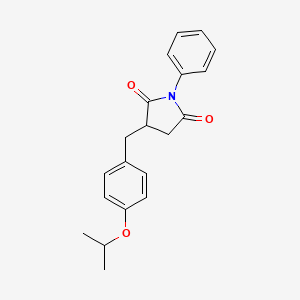
2-(3,5-dimethylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Beschreibung
Synthesis Analysis
Research efforts have led to the development of methods for the synthesis of related hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from precursors like 3-sulfolene. The synthesis involves epoxidation followed by epoxide opening with nucleophiles to produce derivatives. Amino and triazole derivatives were synthesized from the resulting products, highlighting the compound's versatility in chemical synthesis (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as "2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione," reveals a planar configuration with weak C—H⋯O interactions forming a zigzag chain and C—H⋯π interactions, indicating significant intermolecular interactions that influence the crystal packing and overall molecular orientation (Tariq et al., 2010).
Chemical Reactions and Properties
The reactivity of related isoindole diones with various reagents, such as isatins, has been explored, leading to the formation of novel compounds. This illustrates the compound's ability to undergo chemical transformations, offering a pathway to a diverse range of derivatives with potential applications in various fields (Vasilevskii et al., 2010).
Physical Properties Analysis
The physical properties of similar compounds, such as their crystalline structure and intermolecular interactions, have been detailed. For instance, weak C-H...O hydrogen bonds play a crucial role in forming the crystal structure, suggesting that the compound's physical characteristics are significantly influenced by these interactions (Low et al., 2002).
Chemical Properties Analysis
The chemical properties, particularly the electrochemical behavior and reaction mechanisms, have been investigated. Studies on related compounds demonstrate the potential for electrochemical reduction and highlight the importance of structural features in determining the chemical reactivity and properties of the compound (Gavrilova et al., 2012).
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c1-18-15-19(2)17-22(16-18)29-27(30)25-23(20-9-5-3-6-10-20)13-14-24(26(25)28(29)31)21-11-7-4-8-12-21/h3-17,23-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVJXGZFKKXPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)
![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B4008471.png)
![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)

![N-benzyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4008491.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008497.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate](/img/structure/B4008509.png)
![N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4008516.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4008520.png)
![ethyl {3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4008535.png)
![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008542.png)

